![molecular formula C13H28N4OS B14614743 1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea](/img/structure/B14614743.png)
1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea is an organic compound with the molecular formula C₁₃H₂₈N₄OS It is characterized by the presence of a hydrazinylidenemethyl group and an octylsulfanylpropyl group attached to a urea backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea typically involves the reaction of hydrazine derivatives with appropriate urea precursors. One common method includes the condensation of hydrazine with an aldehyde or ketone to form a hydrazone intermediate, which is then reacted with an isocyanate to yield the desired urea derivative. The reaction conditions often involve mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents may also be tailored to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the octylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazinylidenemethyl group can be reduced to form hydrazine derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the hydrazinylidenemethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or surfactants.
Wirkmechanismus
The mechanism of action of 1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea involves its interaction with specific molecular targets. The hydrazinylidenemethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The octylsulfanyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(E)-hydrazinylidenemethyl]-3-(3-hexylsulfanylpropyl)urea: Similar structure but with a shorter alkyl chain.
1-[(E)-hydrazinylidenemethyl]-3-(3-decylsulfanylpropyl)urea: Similar structure but with a longer alkyl chain.
1-[(E)-hydrazinylidenemethyl]-3-(3-phenylsulfanylpropyl)urea: Similar structure but with an aromatic group instead of an alkyl chain.
Uniqueness
1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The octylsulfanyl group provides a balance between hydrophobicity and flexibility, making it suitable for various applications. Additionally, the hydrazinylidenemethyl group offers potential for diverse chemical modifications and interactions with biological targets.
Eigenschaften
Molekularformel |
C13H28N4OS |
|---|---|
Molekulargewicht |
288.46 g/mol |
IUPAC-Name |
1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea |
InChI |
InChI=1S/C13H28N4OS/c1-2-3-4-5-6-7-10-19-11-8-9-15-13(18)16-12-17-14/h12H,2-11,14H2,1H3,(H2,15,16,17,18) |
InChI-Schlüssel |
XRWZPUOHJZIQMD-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCCCSCCCNC(=O)N/C=N/N |
Kanonische SMILES |
CCCCCCCCSCCCNC(=O)NC=NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



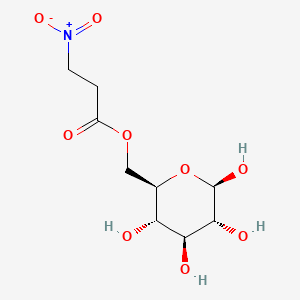
![1-[2-(4-Bromophenyl)ethenyl]-3,5-dimethoxybenzene](/img/structure/B14614675.png)
![Phosphorane, [(3-methylphenyl)methylene]triphenyl-](/img/structure/B14614683.png)

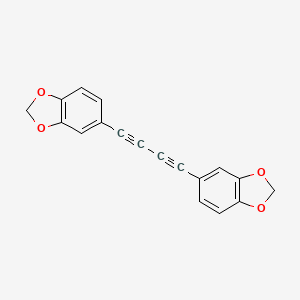

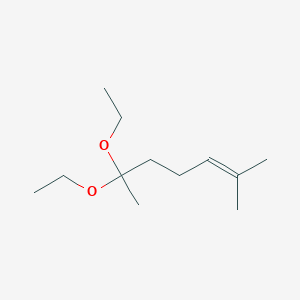
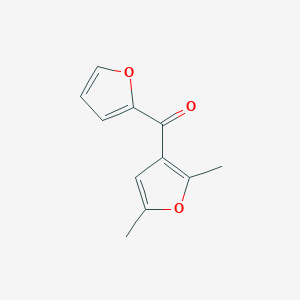
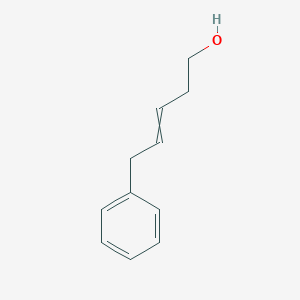
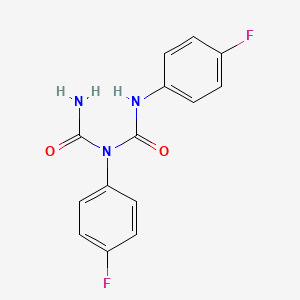
![1-[3-(4-Fluorophenyl)-1-benzofuran-7-yl]-3-hydroxypropan-2-one](/img/structure/B14614766.png)

![N-[(E)-2-methylhept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B14614782.png)
